NITRO-PAPS DISODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Trehalose dihydrate is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely found in nature, particularly in fungi, bacteria, plants, and invertebrates. This compound is known for its remarkable ability to protect biological structures under stress conditions such as dehydration, heat, and cold .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Trehalose dihydrate can be synthesized through enzymatic methods involving trehalose synthase or trehalose phosphorylase. The enzymatic conversion of maltose to trehalose using trehalose synthase is one common method. Another method involves the use of trehalose phosphorylase, which catalyzes the formation of trehalose from glucose-1-phosphate and glucose .
Industrial Production Methods: Industrial production of D-Trehalose dihydrate typically involves the fermentation of starch or cellulose using microorganisms such as Saccharomyces cerevisiae. The process includes the hydrolysis of starch to glucose, followed by the enzymatic conversion of glucose to trehalose. The final product is then purified and crystallized to obtain D-Trehalose dihydrate .
Chemical Reactions Analysis
Types of Reactions: D-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis of D-Trehalose dihydrate yields two molecules of glucose.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize D-Trehalose dihydrate to produce gluconic acid.
Glycosylation: D-Trehalose dihydrate can participate in glycosylation reactions to form glycosides.
Major Products:
Hydrolysis: Glucose
Oxidation: Gluconic acid
Glycosylation: Various glycosides.
Scientific Research Applications
D-Trehalose dihydrate has a wide range of applications in scientific research:
Chemistry:
- Used as a cryoprotectant in various chemical processes.
- Acts as a stabilizing agent for proteins and enzymes during storage and transportation .
Biology:
- Protects cells and tissues from damage caused by dehydration and freezing.
- Used in the preservation of biological samples, including oocytes and sperm .
Medicine:
- Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease.
- Acts as a chemical chaperone, preventing protein aggregation and amyloid formation .
Industry:
- Used as a food additive to enhance the shelf life and stability of processed foods.
- Employed in the cosmetic industry for its moisturizing and protective properties .
Mechanism of Action
D-Trehalose dihydrate exerts its effects through several mechanisms:
Osmoprotection: Acts as an osmolyte, protecting cells from osmotic stress by stabilizing proteins and cellular membranes.
Chemical Chaperone: Prevents protein denaturation and aggregation by stabilizing protein structures.
Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Sucrose: Another disaccharide composed of glucose and fructose. Unlike D-Trehalose dihydrate, sucrose is a reducing sugar.
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond. It is less stable under stress conditions compared to D-Trehalose dihydrate.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Uniqueness: D-Trehalose dihydrate is unique due to its non-reducing nature and its exceptional ability to protect biological structures under extreme conditions. Its stability and protective properties make it superior to other disaccharides in various applications.
Properties
IUPAC Name |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNYDGHRNNUMAZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5Na2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433302 |
Source
|
Record name | Nitro-paps | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115408-94-1 |
Source
|
Record name | Nitro-paps | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.